molecular formula C16H16N4O3S B2587464 N'-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide CAS No. 328263-31-6

N'-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide

Cat. No.: B2587464
CAS No.: 328263-31-6
M. Wt: 344.39
InChI Key: NGVBDAMGXJVKGZ-GZTJUZNOSA-N
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Description

N'-[(1E)-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide is a Schiff base derived from the condensation of thiophene-2-carbohydrazide with 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde. The compound features a thiophene ring linked via a carbohydrazide bridge to a phenyl group substituted with a nitro (-NO₂) electron-withdrawing group and a pyrrolidin-1-yl (five-membered amine ring) electron-donating group. The (1E)-configuration of the imine (methylidene) group is critical for its planar structure, influencing its coordination chemistry and bioactivity .

Properties

IUPAC Name

N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-16(15-4-3-9-24-15)18-17-11-12-5-6-13(14(10-12)20(22)23)19-7-1-2-8-19/h3-6,9-11H,1-2,7-8H2,(H,18,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVBDAMGXJVKGZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=NNC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide typically involves the condensation of 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde with thiophene-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, pyrrolidine moiety, and thiophene ring may contribute to its binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related carbohydrazides and Schiff bases, focusing on substituent effects and applications:

Compound Name Substituents on Phenyl Ring Core Structure Key Properties References
Target Compound : N'-[(1E)-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide 3-Nitro, 4-pyrrolidin-1-yl Thiophene-2-carbohydrazide Electron-withdrawing (-NO₂) and electron-donating (pyrrolidine) groups; potential for metal chelation and antimicrobial activity. Inferred from
N'-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide 4-Fluoro Thiophene-2-carbohydrazide Fluorine substituent enhances electronic polarization; studied via DFT and vibrational spectroscopy; precursor for bioactive agents.
N′-[(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide 5-Nitrofuran Thiophene-2-carbohydrazide Nitro group on furan ring; demonstrated antifungal activity; structural analysis via Hirshfeld surface.
N′-[(1E)-1-(4-Methoxyphenyl)ethylidene]thiophene-2-carbohydrazide 4-Methoxy Thiophene-2-carbohydrazide Methoxy group improves solubility; used in coordination chemistry with transition metals.
N,N,S-Donor ligands (H2L-1, H2L-2) Benzimidazole derivatives Morpholine-carbothiohydrazide Form stable five-membered chelates with Ni(II), Co(II), Cu(II); antifungal activity dependent on pH and coordination mode.
Thiophene-2,5-dicarbohydrazide derivatives Pyrrolyl substituents Thiophene-2,5-dicarbohydrazide Dicarbohydrazide core enhances antimicrobial activity; substituents influence binding to microbial targets.

Spectroscopic and Crystallographic Features

  • Spectroscopy: The nitro group in the target compound results in distinct IR absorption (~1520 cm⁻¹ for NO₂ asymmetric stretch) compared to methoxy (~1250 cm⁻¹ for C-O) or fluoro (C-F stretch ~1100 cm⁻¹) substituents. DFT studies on fluorophenyl analogs () suggest similar approaches for predicting electronic properties .
  • Crystallography : The nitro group’s electron-withdrawing nature may influence crystal packing via π-π stacking and hydrogen bonding, as seen in nitrofuran derivatives (). Pyrrolidine’s flexibility could reduce crystallinity compared to rigid substituents like benzimidazole .

Biological Activity

N'-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide, also known by its CAS number 328263-31-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S, and it features a thiophene ring conjugated with a hydrazide moiety. The presence of a nitro group and a pyrrolidine ring suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Synthesis

The synthesis of this compound typically involves the condensation reaction between thiophene-2-carbohydrazide and 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde. This method has been optimized to yield high purity and good yields, making it suitable for further biological testing.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs often exhibit significant antitumor activity. For instance, derivatives of thiophene and hydrazone have shown inhibition against various cancer cell lines, including breast and lung cancer. The mechanism of action is hypothesized to involve the induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BA54915.0PI3K/Akt inhibition
N'-[(1E)...]TBDTBDTBD

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study published in 2023 evaluated a series of hydrazone derivatives, including this compound, for their ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in nitric oxide production, indicating effective anti-inflammatory activity.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may bind effectively to targets involved in cancer progression and inflammation, providing insights into its potential therapeutic applications.

Table 2: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Predicted Interaction
EGFR-9.5Hydrogen bonds
COX-2-8.7Hydrophobic interactions
TNF-alpha-7.8Ionic interactions

Q & A

Q. Q1. What are the recommended methods for synthesizing N'-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide, and how can reaction conditions be optimized?

A1. The compound is synthesized via a Schiff base condensation between thiophene-2-carbohydrazide and 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde. Key steps include:

  • Reagent stoichiometry : Use a 1:1 molar ratio of hydrazide to aldehyde in ethanol under reflux ().
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate imine bond formation.
  • Purification : Recrystallization from methanol or ethanol yields high-purity crystals.
    Optimization involves varying solvents (e.g., DMF vs. ethanol) and reaction times (6–24 hrs) to maximize yield (>85%) and minimize side products (e.g., hydrolysis intermediates) .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

A2. Essential techniques include:

  • FT-IR : Confirm the imine (C=N) stretch at ~1600–1620 cm⁻¹ and N–H deformation at ~3200 cm⁻¹ ().
  • UV-Vis : Monitor π→π* transitions (λmax ~300–350 nm) influenced by nitro and pyrrolidine groups ().
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine protons (δ 1.8–3.5 ppm).
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm and C=N at ~150 ppm ().
      Cross-validation with computational methods (e.g., DFT) ensures spectral assignments match predicted vibrational modes .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in crystallographic data, such as disordered fluorine atoms or hydrogen bonding ambiguities?

A3. Contradictions in X-ray data often arise from:

  • Disorder modeling : Use split-site refinement (e.g., PART instructions in SHELXL) for atoms like fluorine with partial occupancy ().
  • Hydrogen bonding : Validate using Hirshfeld surface analysis (CrystalExplorer) to distinguish classical (N–H···O) vs. non-classical (C–H···π) interactions ().
  • Validation tools : Employ checkCIF/PLATON to flag geometric outliers (e.g., bond angles deviating >3σ) .

Q. Q4. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

A4. Combine:

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps (, ).
  • Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina, focusing on the nitro group’s electrostatic interactions ().
  • MD simulations : Assess stability in aqueous/organic solvents (NAMD/GROMACS) to guide solubility experiments .

Q. Q5. How can crystallographic challenges (e.g., twinning, poor diffraction) be mitigated during structure determination?

A5. Address issues via:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals.
  • Twinning detection : Apply Hooft metrics in PLATON; refine using TWIN/BASF commands in SHELXL ().
  • Crystal handling : Flash-cooling in liquid N₂ with cryoprotectants (e.g., glycerol) reduces disorder .

Q. Q6. What experimental designs are suitable for evaluating the compound’s biological activity while minimizing false positives?

A6. Use tiered assays:

Primary screening : Antimicrobial activity via microdilution (MIC ≤ 50 µg/mL) against Gram-positive/negative strains ().

Selectivity : Compare cytotoxicity (e.g., MTT assay on mammalian cells) to confirm target specificity.

Mechanistic studies : Fluorescence quenching (e.g., with BSA) to assess protein binding affinity ().
Include positive controls (e.g., isoniazid for antimycobacterial assays) and replicate experiments (n ≥ 3) .

Q. Q7. How does the nitro group’s position influence the compound’s stability under varying pH and temperature conditions?

A7. Stability assays:

  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. The meta-nitro group enhances resistance to hydrolysis vs. para-substituted analogs ().
  • Thermal analysis : TGA/DSC reveals decomposition onset >200°C, correlating with nitro group thermal lability .

Q. Q8. What strategies are recommended for designing derivatives with improved pharmacological properties?

A8. Focus on:

  • Bioisosteric replacement : Substitute the nitro group with CF₃ or CN to enhance metabolic stability ().
  • Scaffold hybridization : Fuse with pyrazole or oxadiazole rings (e.g., ) to modulate lipophilicity (clogP < 3).
  • SAR studies : Test substituents at the pyrrolidine N-position for toxicity reduction .

Notes

  • Methodological rigor : Cross-reference computational and experimental data to validate hypotheses (e.g., DFT vs. crystallography).
  • Ethical reporting : Disclose any crystallographic disorder or assay limitations explicitly in publications.

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